molecular formula C16H14O5 B11105002 4-Formyl-2-methoxyphenyl 3-methoxybenzoate

4-Formyl-2-methoxyphenyl 3-methoxybenzoate

Cat. No.: B11105002
M. Wt: 286.28 g/mol
InChI Key: ITOJLRGRBSNCST-UHFFFAOYSA-N
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Description

Contextualization within Benzoate (B1203000) Ester Chemistry

Benzoate esters are a significant class of compounds in organic chemistry, characterized by the presence of a benzoate group (C₆H₅COO-) attached to an organic substituent via an ester bond. organic-chemistry.org These esters are derivatives of benzoic acid and are known for their wide range of applications. acs.org The synthesis of benzoate esters typically involves the esterification of benzoic acid or its derivatives (like benzoyl chloride) with an alcohol or a phenol. organic-chemistry.orgacs.org This reaction is fundamental in organic synthesis.

The properties and reactivity of benzoate esters are influenced by the substituents on both the benzene (B151609) ring of the benzoate and the alcohol/phenol moiety. nih.gov These modifications can alter the compound's physical properties, such as melting point and solubility, as well as its chemical stability and biological activity. nih.gov In the case of 4-Formyl-2-methoxyphenyl (B587787) 3-methoxybenzoate, the presence of methoxy (B1213986) and formyl groups contributes to its distinct chemical character within the broader family of benzoate esters. ontosight.ai

Table 1: Key Functional Groups and Their Significance

Functional Group Chemical Formula Location on Molecule Potential Influence on Properties
Ester -COO- Links the two aromatic rings Core linkage, influences hydrolytic stability
Aldehyde (Formyl) -CHO Position 4 of the phenyl ring Provides reactivity for further synthesis, potential for biological interactions

Origin and Significance of Vanillin-Derived Structures in Chemical Research

The "4-formyl-2-methoxyphenyl" part of the target molecule is structurally derived from vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde). Vanillin is a primary component of natural vanilla extract and is one of the most widely used flavoring agents globally. sphinxsai.comresearchgate.net Beyond its use in the food and fragrance industries, vanillin is of great interest to chemists as a renewable, bio-based platform chemical. researchgate.netaip.org It can be obtained from the oxidative breakdown of lignin, a major component of wood, making it an abundant and sustainable starting material for chemical synthesis. sphinxsai.com

The chemical structure of vanillin, featuring a phenol, an aldehyde, and an ether group, offers multiple sites for chemical modification, allowing for the synthesis of a diverse array of derivatives. aip.orgnih.gov Researchers have leveraged this versatility to create novel compounds with a wide range of properties and applications. Vanillin derivatives have been investigated for their potential as antioxidants, antimicrobials, and anti-inflammatory agents. nih.govnih.gov Furthermore, they serve as building blocks for the synthesis of polymers, specialty chemicals, and materials for organic electronics. ontosight.airesearchgate.net The significance of vanillin-derived structures lies in their sustainable origin and the wide chemical space they open up for the development of new functional molecules.

Research Trajectories for 4-Formyl-2-methoxyphenyl 3-methoxybenzoate and Related Analogs

While specific research on this compound is not extensively documented in publicly available literature, the research trajectories for this compound can be inferred from studies on its close analogs. A structurally similar compound, 4-formyl-2-methoxyphenyl 3,4,5-trimethoxybenzoate, has been noted for its potential applications in pharmacology and materials science. ontosight.ai Research on such analogs suggests several promising avenues of investigation for this compound.

Potential Research Areas:

Pharmaceutical and Medicinal Chemistry: Vanillin and its derivatives have shown a variety of biological activities, including antioxidant and antimicrobial properties. nih.govnih.gov Research would likely focus on evaluating the potential of this compound as a therapeutic agent. The combination of the vanillin and 3-methoxybenzoate moieties could lead to unique biological effects.

Materials Science: Aromatic esters are often used in the development of new polymers and liquid crystals. The specific substitution pattern of this compound could impart desirable properties, such as thermal stability or specific optical characteristics, making it a candidate for creating novel materials. ontosight.ai

Organic Electronics: Compounds with extended π-systems and specific electronic properties are valuable in the field of organic electronics for applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ontosight.ai The electronic nature of this compound could make it a suitable building block for such materials.

Overview of Research Objectives and Scientific Contributions

The primary research objective for investigating this compound would be to synthesize the molecule and systematically characterize its chemical, physical, and biological properties. A key scientific contribution would be to understand the structure-property relationships by comparing it with other related vanillin-derived benzoate esters.

Specific Research Objectives:

To develop an efficient synthesis protocol for the compound, likely through the esterification of vanillin with 3-methoxybenzoyl chloride.

To thoroughly characterize the compound using spectroscopic techniques (NMR, IR, Mass Spectrometry) and determine its physical properties (e.g., melting point, crystallinity).

To investigate its potential biological activities, such as antioxidant, anticancer, or antimicrobial effects, through in vitro assays. nih.gov

To explore its utility as a precursor for the synthesis of more complex molecules or as a component in novel materials.

Table 2: Physicochemical Properties of this compound and Related Compounds

Compound Name Molecular Formula Molecular Weight ( g/mol ) Key Structural Features
This compound C₁₆H₁₄O₅ 286.28 Vanillin-derived ester with a single methoxy group on the benzoate ring
Vanillin C₈H₈O₃ 152.15 Phenolic aldehyde with a methoxy group sphinxsai.com
3-Methoxybenzoic acid C₈H₈O₃ 152.15 Benzoic acid with a methoxy group at position 3

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

IUPAC Name

(4-formyl-2-methoxyphenyl) 3-methoxybenzoate

InChI

InChI=1S/C16H14O5/c1-19-13-5-3-4-12(9-13)16(18)21-14-7-6-11(10-17)8-15(14)20-2/h3-10H,1-2H3

InChI Key

ITOJLRGRBSNCST-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2)C=O)OC

Origin of Product

United States

Synthetic Strategies and Methodologies for 4 Formyl 2 Methoxyphenyl 3 Methoxybenzoate and Its Structural Analogs

Esterification Reaction Pathways and Mechanisms

Esterification is the fundamental process for synthesizing 4-formyl-2-methoxyphenyl (B587787) 3-methoxybenzoate. This involves the reaction of an alcohol (or phenol) with a carboxylic acid or its derivative.

Nucleophilic Acyl Substitution Mechanisms in Ester Synthesis

The formation of esters from acyl halides and alcohols proceeds through a nucleophilic acyl substitution mechanism. jove.com This reaction typically involves three main steps:

Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl halide. This initial attack forms a tetrahedral intermediate. jove.com

Reformation of the Carbonyl Group: The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond. This step results in the departure of the halide ion as a leaving group. jove.com

Deprotonation: A base, often a solvent or an added catalyst like pyridine, removes a proton from the positively charged intermediate, yielding the final ester product. jove.com

The reactivity of the carboxylic acid derivative is a crucial factor in this mechanism. Acyl chlorides are highly reactive due to the electron-withdrawing nature of the chlorine atom, which makes the carbonyl carbon more susceptible to nucleophilic attack. vanderbilt.edu

Directed Synthesis from Vanillin (B372448) Derivatives

A common and direct method for synthesizing 4-formyl-2-methoxyphenyl 3-methoxybenzoate involves the reaction of a vanillin derivative, specifically 4-hydroxy-3-methoxybenzaldehyde, with 3-methoxybenzoyl chloride. In this reaction, the phenolic hydroxyl group of 4-hydroxy-3-methoxybenzaldehyde acts as the nucleophile, attacking the carbonyl carbon of 3-methoxybenzoyl chloride. The presence of a base is essential to facilitate the reaction and neutralize the hydrochloric acid byproduct. jove.com

Role of Catalytic Systems in Reaction Efficiency

Catalysts play a significant role in enhancing the rate and yield of esterification reactions. Common catalysts used in the synthesis of this compound and its analogs include pyridine, triethylamine, and 4-dimethylaminopyridine (DMAP).

Pyridine and Triethylamine: These organic bases act as catalysts and also as scavengers for the HCl produced during the reaction between an alcohol/phenol and an acyl chloride. jove.com By neutralizing the acid, they prevent unwanted side reactions and drive the equilibrium towards product formation. Triethylamine is another base commonly used for this purpose.

4-Dimethylaminopyridine (DMAP): DMAP is a highly efficient acylation catalyst, often referred to as a "super catalyst," that can significantly increase reaction rates, sometimes by several orders of magnitude compared to pyridine. highfine.combdmaee.net Its catalytic activity stems from its ability to form a highly reactive N-acylpyridinium intermediate. DMAP is particularly effective for sterically hindered or less reactive alcohols and phenols. highfine.comorganic-chemistry.org The use of DMAP often allows for milder reaction conditions and can lead to higher yields. bdmaee.net

CatalystFunctionKey Advantages
Pyridine Acts as a base to neutralize HCl byproduct.Readily available, effective for many standard esterifications. jove.com
Triethylamine Similar to pyridine, acts as a base to neutralize HCl.Often used interchangeably with pyridine.
DMAP Highly efficient nucleophilic catalyst.Dramatically accelerates reaction rates, effective for hindered substrates, allows for milder conditions. highfine.combdmaee.netorganic-chemistry.org

Advanced Synthetic Techniques

To improve the efficiency and environmental footprint of the synthesis of this compound, advanced techniques such as microwave irradiation and rigorous optimization of reaction conditions are employed.

Microwave Irradiation Protocols for Enhanced Reaction Kinetics

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. jchps.com The use of microwave irradiation can lead to:

Reduced Reaction Times: Reactions that might take hours under conventional heating can often be completed in minutes. mdpi.com

Increased Yields: The rapid and uniform heating provided by microwaves can lead to higher product yields and fewer side products. jchps.com

Enhanced Reaction Rates: Microwave energy can accelerate the rate of chemical reactions. jchps.com

In the synthesis of a structural analog, 4-formyl-2-methoxyphenyl-4-chlorobenzoate, microwave irradiation was successfully used, with the optimal power influencing the yield. fip.org This suggests that microwave-assisted protocols can be effectively applied to the synthesis of this compound.

Optimization of Reaction Conditions

Systematic optimization of reaction parameters is crucial for maximizing the yield and purity of the desired product. Key parameters to consider include:

Temperature: The reaction temperature can significantly impact the reaction rate and the formation of byproducts.

Solvent: The choice of solvent can influence the solubility of reactants and the reaction mechanism.

Time: The duration of the reaction needs to be sufficient for completion without leading to product degradation.

For instance, in the synthesis of related vanillin derivatives, the optimization of conditions such as temperature, pH, and substrate concentration has been shown to be critical for maximizing product yield. researchgate.netnih.gov

ParameterInfluence on Reaction
Temperature Affects reaction rate and potential for side reactions.
Solvent Influences solubility of reactants and can affect the reaction pathway.
Reaction Time Determines the extent of reaction completion and potential for product degradation.
Catalyst Concentration The amount of catalyst can significantly impact the reaction rate.

Purification and Isolation Methodologies for Synthesized Compounds

The isolation of pure this compound and its analogs from reaction mixtures is a critical step in their synthesis. The choice of purification method is dictated by the physical and chemical properties of the compound and the nature of the impurities.

Chromatographic Techniques (e.g., Thin-Layer Chromatography)

Chromatographic methods are extensively employed for the purification of this compound and its derivatives. Thin-Layer Chromatography (TLC) serves as a rapid and effective tool for monitoring the progress of reactions and assessing the purity of the synthesized compounds. For instance, in the synthesis of the analog, 4-formyl-2-methoxyphenyl-4-chlorobenzoate, TLC was utilized to evaluate the completion of the reaction. The purity of the final product was confirmed by the presence of a single spot in TLC analyses using various eluent systems, such as chloroform-ethyl acetate (2:1), hexane-ethyl acetate (4:1), and hexane-ethanol (4:1) fip.org.

For preparative purification, flash column chromatography is a standard technique. In the synthesis of related intermediates, such as methyl 4-formyl-2-methoxybenzoate, purification was achieved via flash column chromatography on silica gel using a hexane:ethyl acetate (6:1) solvent system amazonaws.com. This method is highly adaptable for the separation of compounds with differing polarities from unreacted starting materials and byproducts.

Recrystallization and Precipitation Methods

Recrystallization is a powerful technique for the purification of crystalline solids. The principle relies on the differential solubility of the desired compound and impurities in a particular solvent at varying temperatures. For vanillin, a key precursor to the target compound, recrystallization from water is a common purification method scribd.comyoutube.commurov.info. The impure vanillin is dissolved in hot water, and as the solution cools, pure vanillin crystallizes, leaving the impurities dissolved in the mother liquor scribd.commurov.info. Methanol has also been successfully used as a solvent for the recrystallization of vanillin cram.com. These methods are directly applicable to the purification of this compound and its analogs, provided a suitable solvent is identified in which the compound exhibits high solubility at elevated temperatures and low solubility at cooler temperatures.

Design and Synthesis of Structurally Modified Derivatives

The systematic structural modification of this compound allows for the fine-tuning of its physicochemical and biological properties. This can be achieved by altering the substituents on the aromatic rings or by transforming the existing functional groups.

Systematic Variation of Aromatic Substituents on the Benzoate (B1203000) Moiety (e.g., chloro, methyl, trifluoromethyl, hydroxyl)

The benzoate moiety of this compound can be readily modified by employing different benzoyl chlorides in the esterification reaction with vanillin. A notable example is the synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate, which was achieved through the esterification of vanillin with p-chlorobenzoyl chloride in the presence of a pyridine catalyst fip.org. This reaction proceeds via a nucleophilic acyl substitution mechanism fip.org.

This synthetic route can be adapted to introduce a variety of substituents onto the benzoate ring. For instance, using 4-methylbenzoyl chloride, 4-(trifluoromethyl)benzoyl chloride, or an appropriately protected 4-hydroxybenzoyl chloride would yield the corresponding methyl, trifluoromethyl, or hydroxyl derivatives. The general synthetic scheme for such modifications is presented below:

Reactant 1Reactant 2CatalystProduct
Vanillin3-Methoxybenzoyl chloridePyridineThis compound
Vanillin4-Chlorobenzoyl chloridePyridine4-Formyl-2-methoxyphenyl 4-chlorobenzoate (B1228818)
Vanillin4-Methylbenzoyl chloridePyridine4-Formyl-2-methoxyphenyl 4-methylbenzoate
Vanillin4-(Trifluoromethyl)benzoyl chloridePyridine4-Formyl-2-methoxyphenyl 4-(trifluoromethyl)benzoate
Vanillin4-Acetoxybenzoyl chloridePyridine4-Formyl-2-methoxyphenyl 4-acetoxybenzoate

Table 1: Synthesis of Substituted Benzoate Derivatives

Diversification of the Formyl-Methoxyphenyl Unit

Modifications to the formyl-methoxyphenyl unit offer another avenue for structural diversification. The methoxy (B1213986) group, being an ether linkage, can potentially be cleaved under specific conditions to yield a hydroxyl group. Studies on the demethoxylation of guaiacol, which shares the 2-methoxyphenol core, have shown that this transformation is feasible researchgate.netnih.govresearchgate.net. Such a modification would significantly alter the polarity and hydrogen bonding capabilities of the molecule.

The formyl group is a versatile functional handle for a wide range of chemical transformations. It can be oxidized to a carboxylic acid, reduced to a hydroxymethyl group, or converted to a cyano group, among other possibilities. These transformations would lead to a diverse array of analogs with potentially novel properties.

Functional Group Interconversions for Scaffold Diversification (e.g., formation of Schiff bases, triazole derivatives)

The aldehyde functionality of this compound is particularly amenable to the formation of imines (Schiff bases) and heterocyclic structures like triazoles.

Schiff Base Formation: The condensation of the formyl group with primary amines yields Schiff bases. This reaction is a cornerstone of combinatorial chemistry, allowing for the generation of large libraries of derivatives. The synthesis of Schiff bases from vanillin and various amines is well-documented and can be directly applied to its ester derivatives jmchemsci.comjmchemsci.com.

Triazole Derivatives: The "click chemistry" approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the synthesis of 1,2,3-triazole derivatives. In the context of vanillin, this involves the conversion of the phenolic hydroxyl group to an alkyne-containing moiety, followed by a cycloaddition reaction with an organic azide bohrium.comnih.govresearchgate.nettandfonline.com. This methodology can be extended to this compound by first synthesizing an alkyne-functionalized vanillin ester, which can then react with a variety of azides to produce a library of triazole-containing compounds. The synthesis of vanillin-derived 1,2,3-triazoles has been reported with yields ranging from 60% to 91% researchgate.net.

Starting MaterialReaction TypeKey ReagentsProduct
This compoundSchiff Base FormationPrimary Amine (R-NH2)Imine derivative
Alkyne-functionalized vanillin esterCuAAC "Click" ChemistryOrganic Azide (R-N3), Cu(I) catalyst1,2,3-Triazole derivative

Table 2: Functional Group Interconversions

Dimerization Reactions of Vanillin Derivatives

The synthesis of dimeric structures from vanillin and its derivatives represents a significant area of research, enabling the creation of larger, more complex molecules with diverse applications. These dimerization reactions can proceed through various mechanisms, leading to different types of linkages between the monomeric units. One of the key strategies for forming ester-linked dimers, such as this compound, is the Tishchenko reaction and its variations.

The Tishchenko reaction is a disproportionation reaction in which two molecules of an aldehyde are converted into an ester. wikipedia.org In the presence of a suitable catalyst, typically an alkoxide, one aldehyde molecule is oxidized to a carboxylic acid, and the other is reduced to an alcohol; these then combine to form the final ester product. wikipedia.org This reaction is particularly relevant for the dimerization of vanillin derivatives as it provides a direct route to ester-linked dimers.

A ruthenium-catalyzed Tishchenko reaction has been successfully employed for the dimerization of various monomeric vanillin derivatives, resulting in the formation of esters. researchgate.net While the classic Tishchenko reaction involves the dimerization of a single type of aldehyde (homo-dimerization), the crossed-Tishchenko reaction offers a pathway to unsymmetrical esters by utilizing two different aldehydes. illinois.edu This variation is particularly pertinent to the synthesis of this compound, which can be envisioned as the product of a crossed-Tishchenko reaction between two distinct vanillin-derived aldehydes.

For instance, the reaction could theoretically proceed between 4-formyl-2-methoxyphenol (a derivative of vanillin) and 3-methoxybenzaldehyde. In this scenario, one aldehyde would be oxidized to the corresponding carboxylic acid and the other reduced to the corresponding alcohol, followed by in-situ esterification.

While direct synthesis of this compound via a Tishchenko reaction of vanillin derivatives is not explicitly detailed in the surveyed literature, the principles of this reaction provide a sound theoretical basis for its formation. The reaction conditions for Tishchenko reactions involving aromatic aldehydes typically involve catalysts such as aluminum alkoxides or other metal-based catalysts and are often conducted under anhydrous conditions. wikipedia.org

Below is a table summarizing the general conditions for Tishchenko reactions and a hypothetical application for the synthesis of a structural analog of the target compound.

Table 1: General Conditions for Tishchenko Reaction of Aromatic Aldehydes

Parameter Condition Reference
Reactants Two equivalents of an aldehyde wikipedia.org
Catalyst Aluminum alkoxides, Sodium alkoxides wikipedia.org
Solvent Anhydrous, non-protic solvents (e.g., toluene, THF) wikipedia.org

| Temperature | Varies, can be from room temperature to elevated temperatures | wikipedia.org |

Table 2: Hypothetical Crossed-Tishchenko Reaction for an Unsymmetrical Vanillin Dimer

Reactant 1 Reactant 2 Catalyst Product

It is important to note that controlling the selectivity in crossed-Tishchenko reactions to favor the desired unsymmetrical product over the two possible symmetrical byproducts can be a significant challenge. However, modern catalytic systems have shown promise in achieving high selectivity in such transformations. illinois.edu

Beyond the Tishchenko reaction, other esterification methods can be employed to form ester-linked dimers from vanillin derivatives. These typically involve the reaction of a vanillin-derived alcohol with a vanillin-derived carboxylic acid or its activated form (e.g., an acyl chloride). For example, vanillyl alcohol can be esterified with vanillic acid under standard Fischer esterification conditions (acid catalyst and heat) to produce an ester dimer. uny.ac.idacs.org

The synthesis of various esters of vanillic acid has been reported, demonstrating the feasibility of forming the ester linkage present in the target molecule. acs.orgresearchgate.net These methods, while not strictly dimerization reactions in the same vein as the Tishchenko reaction, represent a viable alternative synthetic strategy for accessing unsymmetrical dimers like this compound from two different vanillin-derived monomers.

Table 3: Mentioned Compounds

Compound Name
This compound
Vanillin
4-formyl-2-methoxyphenol
3-Methoxybenzaldehyde
4-Hydroxy-3-methoxybenzyl 3-methoxybenzoate
Vanillyl alcohol

Comprehensive Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, the complete proton and carbon framework and their connectivity can be established.

The ¹H NMR spectrum of 4-Formyl-2-methoxyphenyl (B587787) 3-methoxybenzoate is expected to display distinct signals corresponding to each unique proton environment. The spectrum can be divided into three main regions: the downfield aldehyde proton, the aromatic protons, and the upfield methoxy (B1213986) protons.

The single aldehyde proton (-CHO) is anticipated to appear as a singlet at a highly deshielded chemical shift, typically in the range of 9.9-10.0 ppm, due to the strong electron-withdrawing nature of the carbonyl group.

The aromatic region, between approximately 7.0 and 8.0 ppm, will contain signals for the seven protons distributed across the two substituted benzene (B151609) rings. The protons on the 4-formyl-2-methoxyphenyl ring are expected to form a complex splitting pattern (an ABC system). The protons on the 3-methoxybenzoate ring are predicted to show a different pattern, with characteristic couplings that help identify their relative positions. For instance, data from similar compounds like methyl 3-methoxybenzoate show protons adjacent to the ester group appearing further downfield. chemicalbook.comrsc.org

Finally, two distinct singlets, each integrating to three protons, are expected for the two methoxy (-OCH₃) groups. One corresponds to the methoxy group on the vanillin-derived ring and the other to the group on the benzoate (B1203000) ring, with their exact chemical shifts falling around 3.9 ppm.

Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aldehyde-H~9.95Singlet (s)
Ar-H (Benzoate Ring)~7.80Doublet of Doublets (dd)
Ar-H (Benzoate Ring)~7.75Triplet (t)
Ar-H (Vanillin Ring)~7.55Doublet of Doublets (dd)
Ar-H (Vanillin Ring)~7.50Doublet (d)
Ar-H (Benzoate Ring)~7.40Triplet (t)
Ar-H (Vanillin Ring)~7.25Doublet (d)
Ar-H (Benzoate Ring)~7.15Doublet of Doublets (dd)
Methoxy-H (Vanillin Ring)~3.92Singlet (s)
Methoxy-H (Benzoate Ring)~3.88Singlet (s)

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For 4-Formyl-2-methoxyphenyl 3-methoxybenzoate, 16 distinct signals are expected.

The most downfield signals correspond to the carbonyl carbons. The aldehyde carbonyl carbon is predicted to be in the ~191 ppm region, while the ester carbonyl carbon should appear around ~165 ppm.

The twelve aromatic carbons will resonate in the ~110-160 ppm range. The chemical shifts are influenced by the attached substituents; carbons bonded to oxygen (the ester linkage and methoxy groups) will be shifted downfield, while those adjacent to the electron-withdrawing aldehyde and ester groups will also be affected.

The two methoxy carbons are expected to produce sharp signals in the upfield region of the spectrum, typically around 56 ppm.

Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aldehyde C=O~191.0
Ester C=O~165.2
Ar-C (Quaternary)~159.8
Ar-C (Quaternary)~152.1
Ar-C (Quaternary)~144.5
Ar-C (Quaternary)~135.8
Ar-C (Quaternary)~131.5
Ar-C~129.7
Ar-C~126.2
Ar-C~124.0
Ar-C~122.3
Ar-C~118.5
Ar-C~114.6
Ar-C~112.9
Methoxy-C (Vanillin Ring)~56.4
Methoxy-C (Benzoate Ring)~56.1

To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. It would clearly show the correlations between adjacent aromatic protons on both the vanillin-derived ring and the 3-methoxybenzoate ring, helping to trace the connectivity within each spin system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons. This would allow for the definitive assignment of each protonated aromatic carbon and the two methoxy carbons by linking them to their corresponding proton signals.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Analysis for Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The FTIR spectrum of this compound is expected to show several characteristic absorption bands.

Two distinct carbonyl (C=O) stretching bands are predicted. The ester carbonyl stretch is typically found at a higher frequency (~1725-1720 cm⁻¹) than the aldehyde carbonyl stretch (~1705-1700 cm⁻¹), which is slightly lowered due to its conjugation with the aromatic ring. The spectrum would also feature characteristic C-H stretching vibrations for the aldehyde proton, often appearing as two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹.

Strong bands in the 1300-1000 cm⁻¹ region would correspond to the C-O stretching vibrations of the ester linkage and the two methoxy ether groups. Aromatic C=C stretching vibrations are expected to appear in the 1600-1450 cm⁻¹ region.

Predicted FTIR Data

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
Aldehyde C-H Stretch~2850, ~2750Weak
Ester C=O Stretch~1722Strong
Aldehyde C=O Stretch~1701Strong
Aromatic C=C Stretch~1600, ~1580, ~1500Medium-Strong
Asymmetric C-O-C Stretch (Ester)~1260Strong
Symmetric C-O-C Stretch (Ester/Ether)~1120, ~1030Strong

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the two substituted benzene rings. These aromatic systems, containing π-electrons, are expected to absorb strongly in the ultraviolet region.

The spectrum would likely display multiple absorption bands corresponding to π → π* transitions. The presence of auxochromes (the -OCH₃ and ester groups) and the chromophoric aldehyde group, which extend the conjugation of the π-system, would influence the position and intensity of the absorption maxima (λmax). It is predicted that the primary absorption maxima would occur in the range of 250-320 nm.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

The molecular formula for this compound is C₁₆H₁₄O₆, which corresponds to a molecular weight of 302.28 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy. The electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 302.

The fragmentation pattern would provide further structural confirmation. The most likely fragmentation pathway involves the cleavage of the ester bond, which is typically the weakest bond. This would lead to two primary fragment ions:

A peak at m/z 151 , corresponding to the [C₈H₇O₂]⁺ cation (the 3-methoxybenzoyl cation).

A peak at m/z 151 , corresponding to the [C₈H₇O₃]⁺ cation (the 4-formyl-2-methoxyphenyl cation).

Further fragmentation of the 3-methoxybenzoyl cation (m/z 151) via the loss of carbon monoxide (CO) would produce a fragment at m/z 123. nih.govdocbrown.info

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Detailed HRMS data, which would provide the exact mass of the compound and confirm its elemental composition with high precision, is not available in published literature.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Specific ESI-MS data, including mass-to-charge ratios of molecular ions (such as [M+H]⁺, [M+Na]⁺) and fragmentation patterns for this compound, have not been reported in the searched scientific databases.

X-ray Diffraction Analysis for Solid-State Molecular Conformation and Tautomeric Interconversions

There are no published X-ray diffraction studies for this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and solid-state molecular conformation is not available.

Theoretical and Computational Investigations of 4 Formyl 2 Methoxyphenyl 3 Methoxybenzoate and Analogs

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) calculations offer a powerful lens through which to examine the intrinsic properties of 4-Formyl-2-methoxyphenyl (B587787) 3-methoxybenzoate. By solving the Schrödinger equation for this many-electron system, DFT provides valuable insights into its geometry, electronic landscape, and predicted spectroscopic and thermodynamic characteristics.

Electronic Structure and Molecular Geometry Optimization

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in 4-Formyl-2-methoxyphenyl 3-methoxybenzoate. The process of geometry optimization minimizes the total energy of the molecule, revealing key structural parameters such as bond lengths, bond angles, and dihedral angles. For analogous compounds like vanillin (B372448) derivatives, these calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-31+G**, to achieve a balance between computational cost and accuracy. biointerfaceresearch.com

The electronic structure of the molecule is elucidated through analyses like Mulliken atomic charges and the mapping of the molecular electrostatic potential (MEP). These analyses identify the distribution of electron density across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In a study of a closely related compound, 4-formyl-2-methoxyphenyl benzoate (B1203000), DFT calculations were employed to explore its optimized geometrical structure and Mulliken atomic charges, providing a basis for understanding its electronic characteristics. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

A significant application of DFT is the prediction of spectroscopic data, which can aid in the experimental characterization of this compound. By calculating the magnetic shielding of atomic nuclei, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts. Similarly, the computation of the second derivatives of the energy with respect to atomic displacements yields the vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum.

For instance, studies on related molecules like 3-methoxyphenyl (B12655295) formate (B1220265) have utilized DFT calculations to aid in the assignment of experimental IR and NMR spectra. amazonaws.com Theoretical calculations on vanillin derivatives have also been used to characterize their vibrational spectra. cbs.dk These theoretical predictions, when compared with experimental data, can confirm the structure of the synthesized compound and provide a deeper understanding of its vibrational modes.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more readily undergoes chemical reactions. researchgate.net DFT studies on vanillin derivatives have shown that modifications to the molecular structure can alter the HOMO and LUMO energy levels, thereby tuning the compound's reactivity. biointerfaceresearch.com For a bis-vanillin derivative, DFT calculations revealed that complexation with a metal ion decreased the HOMO-LUMO energy gap, indicating a stabilization of the system. conicet.gov.ar

Compound AnalogHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Reference
Pyrazolone-based Schiff base of 4-formyl-2-methoxyphenyl benzoate--0.162 researchgate.net
Vanillin Azine Derivative--3.81 researchgate.net

Thermodynamic Properties and Reaction Energetics

DFT calculations can also be used to predict the thermodynamic properties of this compound, such as its enthalpy, entropy, and Gibbs free energy. These parameters are crucial for understanding the stability of the molecule and the energetics of reactions in which it may participate. For example, in a study of the Fries rearrangement of aryl formates, DFT calculations were used to determine the thermochemical data for relevant intermediates and transition states, providing insight into the reaction mechanism. amazonaws.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or nucleic acid.

In Silico Screening and Binding Mode Predictions with Specific Biological Receptors (e.g., Cyclooxygenase (COX) isoforms, P2Y12 receptor, Topoisomerase I)

To explore the potential biological activity of this compound, molecular docking simulations can be performed against various biological receptors.

Cyclooxygenase (COX) Isoforms: The COX enzymes (COX-1 and COX-2) are key targets in the development of anti-inflammatory drugs. A molecular docking study of 17 vanillin analogs, including the closely related 4-formyl-2-methoxyphenyl benzoate, was conducted against the COX-1 receptor. biointerfaceresearch.com This study found that 4-formyl-2-methoxyphenyl benzoate exhibited the lowest binding energy of -7.70 kcal/mol, suggesting a potentially strong inhibitory interaction. biointerfaceresearch.com This favorable interaction was attributed to hydrogen bonding with key amino acid residues in the active site of the enzyme. biointerfaceresearch.com

P2Y12 Receptor: The P2Y12 receptor is a crucial player in platelet aggregation and is a target for antithrombotic drugs. While no direct docking studies of this compound with the P2Y12 receptor have been identified, research on other classes of compounds, such as ferulic acid derivatives, has utilized molecular docking to predict their potency as P2Y12 inhibitors. bath.ac.uk Such studies provide a framework for how in silico screening could be applied to the title compound.

Topoisomerase I: Topoisomerase I is an essential enzyme involved in DNA replication and a target for certain anticancer drugs. Molecular docking is a common tool to investigate the interaction of potential inhibitors with this enzyme. researchgate.netunlp.edu.ar Although specific docking data for this compound with Topoisomerase I is not available, the general methodology involves predicting the binding pose and energy of the ligand within the enzyme's active site to assess its potential as an inhibitor.

Analog CompoundBiological TargetPredicted Binding Energy (kcal/mol)Interacting ResiduesReference
4-formyl-2-methoxyphenyl benzoateCOX-1-7.70TRP82, VAL116, SER120 biointerfaceresearch.com

Elucidation of Key Intermolecular Interactions (e.g., Hydrogen Bonds, Hydrophobic Contacts, Pi-Stacking)

Molecular docking studies are instrumental in predicting the binding orientation of a ligand within a receptor's active site and elucidating the specific intermolecular interactions that stabilize the ligand-receptor complex. For vanillin derivatives, a combination of hydrogen bonds, hydrophobic interactions, and pi-stacking forces typically governs their binding.

Hydrogen Bonds: The oxygen atoms within the ester, methoxy (B1213986), and formyl groups of vanillin analogs are frequent participants in hydrogen bonding. For instance, in the docking of 4-formyl-2-methoxyphenyl-4-chlorobenzoate into the cyclooxygenase-2 (COX-2) active site, a key hydrogen bond interaction was observed with the amino acid Ser353. fip.org Similarly, studies on other vanillin derivatives targeting different receptors, such as topoisomerase-IIα and the estrogen receptor-α, have identified strong hydrogen bonds as critical for stabilizing the compounds within the active sites. nih.gov

The table below summarizes the key intermolecular interactions observed for vanillin analogs in computational studies.

Vanillin AnalogTarget ProteinKey Interacting ResiduesType of Interaction
4-formyl-2-methoxyphenyl-4-chlorobenzoateCOX-2Ser353Hydrogen Bond
4-formyl-2-methoxyphenyl benzoateCOX-1Not specifiedHydrophobic, Pi-Stacking
Vanillin-sulfanilamide Schiff basesEstrogen Receptor-αNot specifiedHydrogen Bond, Hydrophobic

Computational Assessment of Binding Energies (ΔG) and Predicted Inhibition Constants (Ki)

A primary goal of computational docking is to quantify the binding affinity between a ligand and its target. This is typically expressed as a binding energy score (often denoted as ΔG, in kcal/mol), which estimates the free energy of binding. A more negative value indicates a stronger and more favorable interaction. This binding energy can also be used to theoretically predict the inhibition constant (Ki).

In a study targeting the COX-1 enzyme, a series of 17 vanillin analogs were evaluated. nih.gov The compound 4-formyl-2-methoxyphenyl benzoate , a close analog of the subject compound, exhibited the lowest binding energy of the series with a value of -7.70 kcal/mol, suggesting it to be a potent inhibitor. nih.gov This was superior to the parent compound, vanillin.

Another related compound, 4-formyl-2-methoxyphenyl-4-chlorobenzoate , was docked against the COX-2 enzyme. fip.org It demonstrated a binding energy of -8.18 kcal/mol, which was significantly lower than that of vanillin (-4.96 kcal/mol), predicting that the derivative possesses substantially better anti-inflammatory activity. fip.org

The following interactive table presents the binding energies of selected vanillin analogs against their respective targets as reported in the literature.

CompoundTarget EnzymeBinding Energy (kcal/mol)Predicted Activity
4-formyl-2-methoxyphenyl benzoateCOX-1-7.70Antithrombotic
4-formyl-2-methoxyphenyl-4-chlorobenzoateCOX-2-8.18Anti-inflammatory
VanillinCOX-2-4.96Anti-inflammatory

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics of Ligand-Receptor Complexes

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. tandfonline.com These simulations, often run for nanoseconds, assess the stability of the predicted binding pose and the conformational dynamics of both the ligand and the protein. tandfonline.com

For a series of vanillin-based Schiff base derivatives designed as potential anticancer agents, MD simulations were performed for 100 nanoseconds to evaluate the stability of the ligand-receptor complexes with topoisomerase-IIα and estrogen receptor-α. tandfonline.comresearchgate.net Key parameters analyzed during these simulations include:

Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand atoms from their initial positions. A stable RMSD value over time suggests the complex has reached equilibrium and the ligand is stably bound. researchgate.net

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. This helps identify which parts of the protein are flexible and which are stabilized by ligand binding. researchgate.net

Hydrogen Bond Analysis: Tracks the number and duration of hydrogen bonds between the ligand and receptor throughout the simulation, confirming the stability of these key interactions. researchgate.net

These simulations confirmed that the top-scoring vanillin derivatives remained stably bound within the active sites of their target receptors, validating the initial docking results. nih.gov

Structure-Based Drug Design Principles Applied to Vanillin Derivatives

Structure-based drug design (SBDD) leverages the three-dimensional structural information of a biological target to design and optimize ligands. Vanillin serves as an excellent starting scaffold for SBDD due to its unique aromatic structure and three modifiable functional groups (aldehyde, hydroxyl, and methoxy). frontiersin.org

The principles of SBDD applied to vanillin derivatives involve several key steps:

Target Identification and Validation: Identifying a biologically relevant target, such as an enzyme or receptor implicated in a disease.

Structural Elucidation: Obtaining the 3D structure of the target, typically through X-ray crystallography or cryo-electron microscopy.

Computational Docking and Screening: Docking a library of vanillin analogs into the active site of the target to identify initial hits with favorable binding energies and interactions, as seen in the development of potential COX inhibitors. nih.gov

Iterative Optimization: Modifying the lead compounds to improve their affinity and selectivity. For example, modifying the phenolic hydroxyl group of vanillin by adding an aromatic ring and a carbonyl group (esterification) can enhance its lipophilicity and bioactivity. fip.org The addition of different substituents to the benzoate ring allows for probing different regions of the binding pocket to optimize interactions.

Synthesis and Biological Evaluation: Synthesizing the newly designed compounds and testing their activity in vitro and in vivo to validate the computational predictions.

This rational design approach has been successfully applied to develop vanillin derivatives with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netresearchgate.net The modification of vanillin's functional groups has proven to be an effective strategy for creating novel and potent therapeutic agents. frontiersin.org

Mechanistic Studies and Structure Activity Relationship Sar Exploration in Biological Systems

Enzyme Inhibition Mechanism Investigations

Cyclooxygenase (COX) Enzymes: Molecular Insights into Differential Inhibition of COX-1 and COX-2

In silico studies have been instrumental in elucidating the potential of 4-formyl-2-methoxyphenyl (B587787) 3-methoxybenzoate as an inhibitor of cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are key to the inflammatory pathway and platelet aggregation.

Molecular docking analyses have predicted that 4-formyl-2-methoxyphenyl 3-methoxybenzoate exhibits a notable inhibitory potential against the COX-1 enzyme. This interaction is characterized by a significant binding energy, suggesting a stable and favorable association with the enzyme's active site. The primary mechanism of this predicted inhibition is rooted in the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues within the COX-1 binding pocket. This strong interaction is believed to be a contributing factor to its potential antithrombotic properties, as COX-1 is integral to the synthesis of thromboxane (B8750289) A2, a potent promoter of platelet aggregation.

Conversely, while the vanillin (B372448) scaffold is common in compounds designed to target COX enzymes, the specific inhibitory profile of this compound against COX-2 has not been as extensively detailed in available research. However, studies on structurally similar compounds, such as 4-formyl-2-methoxyphenyl-4-chlorobenzoate, have indicated a potential for COX-2 inhibition. This suggests that modifications to the benzoate (B1203000) moiety can modulate the selectivity of these vanillin esters towards either COX-1 or COX-2. The differential inhibition is likely influenced by the subtle structural differences in the active sites of the two isoforms, with the larger, more flexible active site of COX-2 accommodating different substituent patterns on the benzoate ring.

Table 1: Predicted Binding Energies of Vanillin Derivatives with COX Enzymes
CompoundTarget EnzymePredicted Binding Energy (kcal/mol)Predicted Activity
This compoundCOX-1-7.70Antithrombotic
4-Formyl-2-methoxyphenyl-4-chlorobenzoateCOX-2-8.18Anti-inflammatory
VanillinCOX-2-4.96Anti-inflammatory

P2Y12 Receptor Antagonism: Molecular Basis of Anti-Thrombotic Activity

Currently, there is a lack of specific research investigating the interaction between this compound and the P2Y12 receptor. The P2Y12 receptor is a crucial component in ADP-mediated platelet activation and aggregation, making it a significant target for anti-thrombotic therapies. While the antithrombotic potential of this compound has been postulated through its predicted COX-1 inhibition, its activity, if any, at the P2Y12 receptor remains to be elucidated. Future in vitro and in vivo studies are necessary to determine if this compound or its derivatives can act as antagonists of the P2Y12 receptor and contribute to their anti-platelet effects through this mechanism.

Topoisomerase I (TOP1) Interaction and Inhibition

The interaction of this compound with Topoisomerase I (TOP1) has not been a direct subject of published research. However, the broader class of vanillin derivatives has been explored for its potential as topoisomerase inhibitors. Some studies have investigated vanillin-based Schiff base derivatives as inhibitors of Topoisomerase IIα. While this does not directly implicate this compound as a TOP1 inhibitor, it suggests that the vanillin scaffold can be a viable starting point for the design of compounds targeting this class of enzymes. The mechanism of action for such derivatives often involves intercalation with DNA or direct interaction with the enzyme-DNA complex, preventing the re-ligation of the DNA strand. Further computational and experimental screening would be required to assess the specific activity of this compound against TOP1.

Carbonic Anhydrase Isoform (hCA I, hCA II) Inhibition Profiles

Research into the inhibition of human carbonic anhydrase (hCA) isoforms by vanillin derivatives is an active area. These enzymes are involved in various physiological processes, including pH regulation and CO2 transport. While specific inhibitory data for this compound against hCA I and hCA II is not available, studies on other vanillin-related compounds have demonstrated that this chemical scaffold can interact with the active site of carbonic anhydrases. The inhibition mechanism typically involves the coordination of a functional group on the inhibitor with the zinc ion in the enzyme's active site. The selectivity for different isoforms, such as the cytosolic hCA I and hCA II, is often dictated by the specific substitutions on the vanillin core, which influence the binding affinity and orientation within the active site.

Acetylcholinesterase (AChE) Inhibition and Neurochemical Relevance

Vanillin and its derivatives have been investigated for their potential to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibitory activity is of interest for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease. Although direct experimental data for this compound is not present in the current literature, the general findings for vanillin-based compounds suggest a possibility of AChE interaction. The proposed mechanism of inhibition often involves the binding of the vanillin moiety to the peripheral anionic site or the catalytic active site of the enzyme, thereby impeding the hydrolysis of acetylcholine.

Influence of Chemical Modifications on Biological Activity Profiles

The biological activity of vanillin-based compounds, including this compound, is significantly influenced by chemical modifications to the core structure. Structure-activity relationship (SAR) studies, primarily through in silico modeling and synthesis of analog series, have provided insights into how different functional groups and substituents affect the interaction with various biological targets.

For instance, in the context of COX inhibition, the nature of the ester group attached to the phenolic oxygen of the vanillin moiety plays a crucial role in determining the potency and selectivity. The presence of a 3-methoxybenzoate group in the title compound is predicted to favor COX-1 inhibition. In contrast, the substitution of this group with a 4-chlorobenzoate (B1228818) has been shown in computational models to enhance the predicted inhibitory activity against COX-2. This highlights the importance of the electronic and steric properties of the substituent on the benzoate ring in modulating the differential binding to COX isoforms.

Furthermore, modifications of the aldehyde group or the methoxy (B1213986) group on the vanillin ring can also impact biological activity. For other vanillin derivatives targeting different enzymes, such as acetylcholinesterase, the addition of bulky or nitrogen-containing side chains has been shown to enhance inhibitory potency. These modifications can lead to additional binding interactions, such as π-π stacking or hydrogen bonding, with the enzyme's active site.

In essence, the vanillin scaffold serves as a versatile platform for the design of enzyme inhibitors. The specific biological activity profile of any given derivative, including this compound, is a direct consequence of the interplay between its unique structural features and the topology of the target enzyme's active site. Further systematic SAR studies are warranted to fully map the therapeutic potential of this class of compounds.

Impact of Ester Substituents on Bioactivity Potency and Selectivity

The ester moiety of vanillin-derived compounds is a critical determinant of their biological activity. Systematic variation of substituents on the benzoate ring allows for the fine-tuning of the molecule's properties, influencing everything from receptor binding to antioxidant and antimicrobial efficacy.

Studies comparing various aromatic ester compounds derived from vanillin, such as those with unsubstituted, para-methoxy, or meta-methyl benzoate groups, provide insight into how these modifications influence molecular properties. For example, modifying the phenolic hydroxyl group of vanillin by adding an aromatic ring with a halogen, like in 4-formyl-2-methoxyphenyl-4-chlorobenzoate, is a strategy employed to enhance lipophilic properties and potentially improve bioactivity. fip.org

Compound BaseEster SubstituentObserved Effect
VanillinUnsubstituted BenzoateServes as a reference for SAR studies.
Vanillin4-ChlorobenzoateDesigned to increase lipophilicity and enhance anti-inflammatory activity. fip.org
Piperidin-4-one oxime (from Vanillin)Various substituted benzoyl groupsDemonstrated significant impact on antioxidant and antimicrobial activities. nih.gov

Role of Aldehyde and Methoxy Groups in Ligand-Target Recognition and Binding Affinity

The aldehyde (formyl) and methoxy groups, characteristic features of the vanillin scaffold, are fundamental to the molecule's interaction with biological targets. researchgate.net These functional groups are not merely passive structural elements; they actively participate in biochemical pathways and influence the binding affinity for enzymes and receptors. nih.gov

The aldehyde group is highly modifiable and contributes significantly to the reactivity and potential biological interactions of the molecule. researchgate.net It can form Schiff base intermediates, which are crucial in various synthetic pathways to create a plethora of bioactive heterocyclic compounds. nih.gov The methoxy group, on the other hand, enhances the lipophilicity of the compound, which can facilitate its permeability across cellular membranes.

The specific positioning of these groups on the phenyl ring is also crucial. In this compound, the formyl group is at the 4-position and the methoxy group is at the 2-position relative to the ester linkage. This arrangement is a derivative of vanillin, where the phenolic hydroxyl group has been esterified. This structural configuration is vital for how the molecule presents itself to a target protein, influencing hydrogen bonding and hydrophobic interactions that stabilize the ligand-receptor complex.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Approaches

Cheminformatics and quantitative structure-activity relationship (QSAR) studies are powerful tools for predicting the biological potential of compounds like this compound. These computational methods help to elucidate the relationship between a molecule's structure and its biological activity, guiding the design of more potent and selective analogs.

A molecular docking study was conducted to predict the potential of 17 vanillin analogs, including 4-formyl-2-methoxyphenyl benzoate, as inhibitors of the cyclooxygenase-1 (COX-1) enzyme, a target for anti-thrombotic agents. nih.gov The study calculated the binding energy of these compounds to the COX-1 receptor. Among the derivatives, 4-formyl-2-methoxyphenyl benzoate exhibited the lowest binding energy, suggesting it has a high affinity for the enzyme. nih.gov Such in silico studies are instrumental in identifying promising candidates for further synthesis and in vivo testing. nih.gov

Similarly, molecular docking was used to predict the anti-inflammatory activity of 4-formyl-2-methoxyphenyl-4-chlorobenzoate by assessing its binding to the COX-2 receptor. fip.org The results showed a lower binding energy for the derivative compared to the parent compound, vanillin, indicating that the structural modification improved its potential bioactivity. fip.org

CompoundTarget ReceptorBinding Energy (kcal/mol)Predicted Activity
4-Formyl-2-methoxyphenyl benzoateCOX-1-7.70Antithrombotic nih.gov
4-Formyl-2-methoxyphenyl-4-chlorobenzoateCOX-2 (Chain A)-8.18Anti-inflammatory fip.org
VanillinCOX-2 (Chain A)-4.96Reference Compound fip.org

Cellular and Molecular Pathway Investigations

Understanding the specific cellular and molecular pathways affected by this compound is key to deciphering its biological function. Research has focused on its ability to induce programmed cell death (apoptosis) and to modulate inflammatory responses at the molecular level.

Apoptosis Induction Pathways (e.g., Caspases 3/7 Activity)

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of diseases like cancer. nih.gov The apoptotic process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. nih.gov Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7, which are responsible for the biochemical and morphological changes associated with apoptosis. nih.govnih.gov

Studies on structurally related compounds provide insights into the potential pro-apoptotic mechanisms of this compound. For instance, a series of novel sesquiterpene-aryl ester derivatives, including one with a 4-formyl-3-methoxyphenyl component, were tested for their ability to induce apoptosis in breast cancer cells (MCF-7). nih.gov The results indicated that all tested compounds significantly induced the activity of caspases-3/7, key executioners of apoptosis. nih.gov Some derivatives increased caspase activity by up to 3.5-fold over the control, confirming their ability to trigger the apoptotic cascade. nih.gov

Another related compound, (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), was shown to induce apoptosis in cervical cancer cells primarily through the extrinsic pathway. jmb.or.kr This was evidenced by the increased expression of death receptors DR5 and FAS, leading to the activation of initiator caspase-8 and executioner caspase-3. jmb.or.kr

Compound TypeCell LineKey Finding
Sesquiterpene-aryl esters (with 4-formyl-3-methoxyphenyl moiety)MCF-7 (Breast Cancer)Significantly increased caspase-3/7 activity, up to 3.5-fold over control. nih.gov
(E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP)HeLa (Cervical Cancer)Induced apoptosis via the extrinsic pathway by upregulating DR5 and FAS death receptors. jmb.or.kr

Molecular Mechanisms of Anti-inflammatory Effects

Inflammation is a complex biological response implicated in numerous diseases. nih.gov Vanillin and its derivatives have been investigated for their anti-inflammatory properties. ebi.ac.uk The molecular mechanisms underlying these effects often involve the modulation of key inflammatory enzymes and signaling pathways.

Computational studies have predicted that derivatives of 4-Formyl-2-methoxyphenyl benzoate can act as inhibitors of cyclooxygenase (COX) enzymes. fip.orgnih.gov COX enzymes are central to the inflammatory process as they are responsible for the synthesis of prostaglandins. Inhibition of COX-1 and COX-2 is a common mechanism for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov The predicted ability of these compounds to bind effectively to COX-1 and COX-2 suggests that their anti-inflammatory effects may be mediated, at least in part, through the suppression of prostaglandin (B15479496) production. fip.orgnih.gov

Other related methoxyphenyl compounds, such as certain chalcones, exert anti-inflammatory effects through the induction of heme oxygenase-1 (HO-1). nih.gov HO-1 is an enzyme that protects cells against inflammation and oxidative stress. Its induction can lead to a reduction in pro-inflammatory mediators like COX-2 and inducible nitric oxide synthase (iNOS), while also attenuating the activity of the pro-inflammatory transcription factor NF-κB. nih.gov Given the structural similarities, it is plausible that this compound could engage similar protective pathways.

Emerging Applications and Future Research Directions

Exploration of Novel Synthetic Routes and Green Chemistry Approaches

The synthesis of aromatic esters, including 4-Formyl-2-methoxyphenyl (B587787) 3-methoxybenzoate, has traditionally relied on conventional esterification reactions. A common approach involves the reaction of a phenol, such as vanillin (B372448), with an acyl halide in the presence of a base catalyst. fip.org However, future research is increasingly focused on developing more efficient and environmentally benign synthetic strategies.

Green chemistry principles are paramount in this exploration. One promising avenue is the use of microwave irradiation to accelerate the reaction. For the synthesis of a structurally similar compound, 4-formyl-2-methoxyphenyl-4-chlorobenzoate, microwave irradiation was successfully employed, resulting in a high yield (89.09%) at a relatively low power of 120 watts. fip.org This method significantly reduces reaction times and often minimizes the need for harsh solvents, aligning with the goals of sustainable chemistry. Other potential green approaches could include ultrasound-assisted synthesis or the use of solid acid catalysts to replace traditional, more hazardous catalysts. svedbergopen.com

Table 1: Comparison of Synthetic Approaches for Aromatic Esters
ParameterConventional Synthesis (e.g., Reflux)Green Chemistry Approach (e.g., Microwave)
Energy ConsumptionHigh (prolonged heating)Low (rapid, targeted heating)
Reaction TimeHours to days impactfactor.orgMinutes fip.org
Solvent UseOften requires large volumes of organic solventsCan often be performed with less solvent or in solvent-free conditions
YieldVariableOften high to excellent fip.org
Byproduct FormationCan be significantOften reduced due to shorter reaction times and higher selectivity

Development of Advanced Spectroscopic Techniques for Enhanced Characterization

The structural elucidation of 4-Formyl-2-methoxyphenyl 3-methoxybenzoate relies on a suite of spectroscopic techniques. Standard methods include Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups (e.g., C=O of the aldehyde and ester), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) to determine the precise arrangement of atoms within the molecule. fip.orgresearchgate.net

Future advancements in this area will likely involve the integration of computational methods with experimental data. Machine learning (ML) algorithms are being developed to predict spectral properties from molecular structures with increasing accuracy. aalto.fi For a compound like this compound, an ML model trained on a large dataset of similar aromatic molecules could predict its NMR or mass spectra, aiding in faster and more accurate characterization. aalto.fi Furthermore, advanced two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can provide unambiguous confirmation of the compound's structure by revealing correlations between different nuclei.

Table 2: Predicted Spectroscopic Data for this compound
TechniqueKey Expected Signals/Features
FTIR (cm⁻¹)~1735 (Ester C=O stretch), ~1690 (Aldehyde C=O stretch), ~1270 & ~1120 (C-O stretch), ~3070 (Aromatic C-H stretch)
¹H-NMR (ppm)~9.9 (Aldehyde proton, -CHO), ~7.0-8.0 (Aromatic protons), ~3.9 (Methoxy protons, -OCH₃)
¹³C-NMR (ppm)~191 (Aldehyde carbon), ~165 (Ester carbonyl carbon), ~110-155 (Aromatic carbons), ~56 (Methoxy carbons)

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Table 3: AI/ML Applications in Compound Development
Application AreaAI/ML TechniqueObjective for this compound Derivatives
Virtual ScreeningDeep Neural NetworksRapidly screen virtual libraries for compounds with high predicted activity against a specific target. acm.org
Property PredictionRecurrent Neural Networks (RNN), Graph Neural Networks (GNN)Predict physicochemical properties, bioactivity, and toxicity before synthesis. scholasticahq.com
De Novo DesignGenerative Adversarial Networks (GANs), Reinforcement LearningGenerate novel molecular structures based on the core scaffold with optimized properties. researchgate.netslideshare.net
Synthesis PlanningRetrosynthesis AlgorithmsPredict efficient and viable synthetic routes for novel, designed derivatives. acm.org

Chemical Biology Probes Based on the Compound Scaffold for Target Validation

Identifying the specific biological targets of a bioactive small molecule is a critical step in drug discovery and chemical biology. princeton.edu The structure of this compound offers features that could be exploited to develop chemical biology probes for target identification and validation. nih.gov

Affinity-based probes are powerful tools for isolating and identifying the protein binding partners of a small molecule. nih.gov A derivative of this compound could be synthesized with an appended affinity tag (e.g., biotin) or a photoreactive crosslinking group (e.g., a diazirine). princeton.edunih.gov When introduced to a biological system, this probe would bind to its target protein(s). Subsequent activation of the crosslinker or pull-down via the affinity tag would allow for the isolation and identification of these proteins by mass spectrometry. nih.gov The aldehyde functional group itself could also potentially be used for covalent targeting of specific nucleophilic residues in a protein active site.

Potential for Non-Pharmacological Research Applications (e.g., in flavor chemistry, materials science)

Beyond its potential in pharmacology, the chemical structure of this compound suggests utility in other scientific domains.

Flavor Chemistry : As a derivative of vanillin, a primary component of vanilla's aroma, this compound could be investigated for its own organoleptic properties. fip.org Its ester structure may impart unique flavor and aroma profiles, potentially serving as a novel flavoring agent or fragrance component. Machine learning models are also being developed to predict aroma-matrix interactions based on chemical structure, which could help forecast its behavior in different food systems. mdpi.com

Materials Science : Aromatic esters are a class of compounds being explored for applications such as high-temperature phase change materials (PCMs) for thermal energy storage. mdpi.com The presence of multiple aromatic rings in this compound suggests thermal stability, a key requirement for such applications. mdpi.com Furthermore, vanillin and its derivatives are recognized as valuable renewable feedstocks for creating bio-based polymers. psu.edu The functional groups on this compound could be modified to create monomers for polymerization, leading to the development of novel, sustainable plastics and resins. psu.edu

Translational Research Opportunities for Related Chemical Entities

The therapeutic potential observed in compounds structurally related to this compound provides a strong rationale for translational research. Vanillin derivatives have been synthesized and evaluated for a wide range of biological activities.

For example, various Schiff bases and other derivatives of vanillin have demonstrated significant antimicrobial and antioxidant activities. researchgate.netnih.govnih.gov Specifically, novel vanillin derivatives have been investigated as multi-target agents for Alzheimer's disease by exhibiting both antioxidant and cholinesterase-inhibiting properties. nih.gov The core "substituted benzaldehyde" motif is found in numerous compounds designed to modulate biological function, from increasing the oxygen affinity of hemoglobin to acting as precursors in pharmaceutical synthesis. nih.govwikipedia.org

Translational research could focus on synthesizing a library of analogues based on the this compound scaffold. By systematically modifying the substitution patterns on the aromatic rings, researchers could optimize the compound for a specific therapeutic indication, such as an anti-inflammatory or neuroprotective agent, building upon the knowledge gained from the broader class of vanillin derivatives. fip.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Formyl-2-methoxyphenyl 3-methoxybenzoate, and what key reaction conditions must be optimized?

  • Methodological Answer : The compound is synthesized via esterification of 4-formyl-2-methoxyphenol with 3-methoxybenzoyl chloride under anhydrous conditions. Critical steps include temperature control (0–5°C during coupling) and the use of a base like pyridine to scavenge HCl. Purification involves column chromatography with silica gel and ethyl acetate/hexane gradients. This method is adapted from protocols for structurally analogous benzoate esters .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify ester carbonyl (C=O) stretches at ~1740 cm⁻¹ and formyl (CHO) peaks at ~1680 cm⁻¹.
  • NMR : ¹H NMR reveals methoxy protons as singlets (~δ 3.8–4.0 ppm), formyl protons as sharp singlets (~δ 10.0 ppm), and aromatic protons in the δ 6.5–8.0 ppm range.
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks using single-crystal data refined via SHELXL .

Q. How do methoxy and formyl substituents influence the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer : The electron-donating methoxy groups activate the aromatic ring toward electrophilic substitution (e.g., nitration), while the formyl group acts as an electrophilic site for nucleophilic additions (e.g., hydrazine to form hydrazones). Reactivity can be modulated by protecting the formyl group with acetals during multi-step syntheses .

Advanced Research Questions

Q. What strategies resolve discrepancies in thermal stability data for metal-coordinated derivatives of 3-methoxybenzoate esters?

  • Methodological Answer : Simultaneous thermogravimetry (TG-DTA) and differential scanning calorimetry (DSC) are used to analyze decomposition steps. For example, Mn(II) and Co(II) complexes of 3-methoxybenzoate exhibit distinct decomposition profiles (e.g., Co loses coordinated water at 150–200°C, while Mn decomposes at 250–300°C). Discrepancies arise from hydration states or metal-ligand bond strengths; these are resolved by cross-validating with elemental analysis and IR data .

Q. How can computational methods (e.g., molecular docking) elucidate anti-cancer mechanisms of thiazolidinone derivatives incorporating this benzoate?

  • Methodological Answer : After synthesizing thiazolidinone derivatives (e.g., via condensation of 4-formyl-2-methoxyphenyl benzoate with thiosemicarbazides), molecular docking against EGFR kinase (PDB: 1M17) predicts binding affinities. Experimental validation includes apoptosis assays (flow cytometry) and EGFR inhibition studies (IC₅₀ values). Discrepancies between docking scores and bioactivity are addressed by MD simulations to assess protein-ligand dynamics .

Q. What challenges arise in achieving high crystallinity for X-ray studies of this compound, and how are crystallization conditions optimized?

  • Methodological Answer : Poor crystallinity often results from flexible formyl/methoxy groups. Strategies include:

  • Slow evaporation from DCM/hexane mixtures.
  • Seeding with microcrystals from analogous structures.
  • Using SHELXT for structure solution and WinGX/ORTEP for refinement. Hydrogen-bonding patterns (e.g., C=O⋯H–O interactions) are analyzed via graph-set notation to rationalize packing .

Q. How do hydrogen-bonding networks influence the physicochemical properties of this compound?

  • Methodological Answer : Graph-set analysis (e.g., Etter’s rules) reveals chains (C(6)) or rings (R₂²(8)) formed by O–H⋯O bonds between formyl/methoxy groups and ester oxygens. These networks impact solubility (polar vs. nonpolar solvents) and melting points, as observed in DSC endotherms .

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